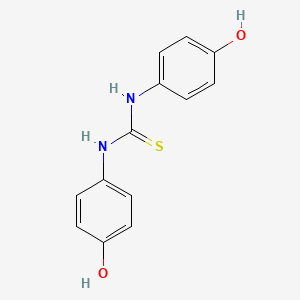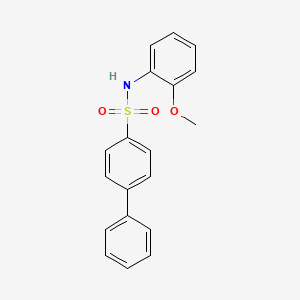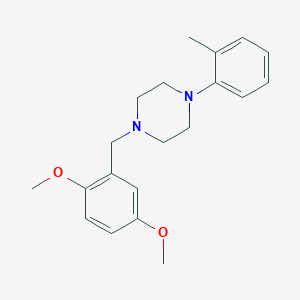
2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid, also known as IQCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the family of quinolinecarboxylic acids, which have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
Wirkmechanismus
The mechanism of action of 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and survival. Specifically, 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has also been shown to exhibit a range of other biochemical and physiological effects. For example, it has been shown to have antimicrobial activity against a variety of bacterial and fungal species, as well as anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid as a research tool is its relatively low cost and ease of synthesis compared to other anticancer agents. However, it is important to note that 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid. One area of interest is the development of more potent and selective analogs of 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid that could be used as anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid and to better understand its potential applications in other areas of research, such as antimicrobial and anti-inflammatory therapy.
Synthesemethoden
2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid can be synthesized through a multi-step process involving the reaction of 2-isopropoxyaniline with methyl acrylate, followed by cyclization and oxidation steps. The yield of this synthesis method is typically around 50%, and the purity of the final product can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-isopropoxyphenyl)-6-methyl-4-quinolinecarboxylic acid has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the main areas of interest has been its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo.
Eigenschaften
IUPAC Name |
6-methyl-2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12(2)24-19-7-5-4-6-14(19)18-11-16(20(22)23)15-10-13(3)8-9-17(15)21-18/h4-12H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUDIDSIBLOVFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)
![ethyl 5-(aminocarbonyl)-2-{[(2-chlorophenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5854344.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5854360.png)


![N-ethyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5854381.png)
![1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B5854392.png)


![5-amino-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5854413.png)
![ethyl [(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5854430.png)
![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854435.png)